molecular formula C16H21NO3 B1384898 Methyl (2S,4S)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylate CAS No. 1217830-47-1

Methyl (2S,4S)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylate

Cat. No. B1384898
CAS RN: 1217830-47-1
M. Wt: 275.34 g/mol
InChI Key: INMKIZFGLBRAPH-JSGCOSHPSA-N
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Description

“Methyl (2S,4S)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C20H27NO5 . It has a molecular weight of 361.44 .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C20H27NO5 . It contains 20 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact arrangement of these atoms in space, known as the compound’s conformation, can have significant effects on its properties and reactivity.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 361.44 . Other physical and chemical properties such as melting point, boiling point, and density would depend on the specific conformation and intermolecular interactions of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl (2S,4S)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylate has been synthesized through various methods, including an expedient phosphine-catalyzed [4 + 2] annulation, showing complete regioselectivity and high diastereoselectivities in the resulting compounds (Zhu et al., 2003).
  • Novel synthetic routes have led to the development of new classes of spiro heterocyclic frameworks and tetrahydronaphthalene derivatives, showcasing the versatility of the compound in creating structurally diverse molecules (Raj & Raghunathan, 2003).
  • Detailed synthesis methods have been established, starting from base compounds like naphthalene-2,3-diol, indicating the compound's role in creating complex molecular structures through multi-step reactions (Göksu et al., 2003).

Application in Material Science

  • Research in material science has utilized the compound in the synthesis of novel cyclometalated iridium(III) complexes, exploring their crystal structures and optical properties, which could have implications in photonics and electronic materials (Xu et al., 2011).

Safety and Hazards

This compound is classified as an irritant . Therefore, it should be handled with care to avoid contact with skin or eyes, and inhalation should be avoided.

properties

IUPAC Name

methyl (2S,4S)-4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-16(18)14-9-12(10-17-14)20-15-8-4-6-11-5-2-3-7-13(11)15/h4,6,8,12,14,17H,2-3,5,7,9-10H2,1H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMKIZFGLBRAPH-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144294
Record name L-Proline, 4-[(5,6,7,8-tetrahydro-1-naphthalenyl)oxy]-, methyl ester, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylate

CAS RN

1354487-23-2
Record name L-Proline, 4-[(5,6,7,8-tetrahydro-1-naphthalenyl)oxy]-, methyl ester, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354487-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 4-[(5,6,7,8-tetrahydro-1-naphthalenyl)oxy]-, methyl ester, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2S,4S)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl (2S,4S)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylate

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